2,4,6-Trimethylbenzonitrile N-oxide
Overview
Description
2,4,6-Trimethylbenzonitrile N-oxide, also known as Mesitylenenitrile oxide, has the molecular formula C10H11NO and a molecular weight of 161.2004 . It is a chemical compound used in various scientific research .
Molecular Structure Analysis
The molecular structure of 2,4,6-Trimethylbenzonitrile N-oxide consists of a benzonitrile group with three methyl groups attached to the benzene ring at the 2, 4, and 6 positions . The nitrile group is oxidized, forming an N-oxide .Chemical Reactions Analysis
2,4,6-Trimethylbenzonitrile N-oxide is known to react with various di- and tetrasubstituted p-benzoquinones . It also reacts with ketens to form 1:1 adducts shown to have the oxazolinone structures .Physical And Chemical Properties Analysis
2,4,6-Trimethylbenzonitrile N-oxide has a molecular weight of 161.20 . It has a melting point of 113-114℃ and a boiling point of 287.51°C . Its density is 0.98±0.1 g/cm3 at 20 ºC 760 Torr .Scientific Research Applications
Organic Synthesis
2,4,6-Trimethylbenzonitrile N-oxide: is utilized in organic synthesis as a reagent due to its unique chemical properties. It can act as an oxidizing agent, participating in various reactions to synthesize complex organic molecules. Its stability under different conditions makes it a valuable compound for constructing carbon-nitrogen bonds, which are crucial in building heterocyclic structures often found in pharmaceuticals .
Pharmaceutical Research
In pharmaceutical research, 2,4,6-Trimethylbenzonitrile N-oxide serves as an intermediate in the synthesis of various drugs. Its role in facilitating the formation of dioxazole derivatives when reacted with substituted p-benzoquinones is particularly noteworthy. These derivatives are significant in the development of new therapeutic agents .
Material Science
The compound’s thermochemical data, such as sublimation enthalpies and heat capacities, are of interest in material science. These properties are essential for understanding the stability and reactivity of materials, especially those used in high-temperature applications. The compound’s ability to withstand thermal stress without decomposing prematurely is beneficial for developing heat-resistant materials .
Analytical Chemistry
In analytical chemistry, 2,4,6-Trimethylbenzonitrile N-oxide is studied for its mass spectrometry and ionization characteristics. The compound’s mass spectrum and ion energetics data provide insights into its fragmentation patterns, which are useful for identifying and quantifying it in complex mixtures. This is particularly important when analyzing environmental samples or industrial products for quality control .
Biochemistry
While specific applications of 2,4,6-Trimethylbenzonitrile N-oxide in biochemistry are not extensively documented, compounds with similar structures are often used to study enzyme-catalyzed reactions and metabolic pathways. Its potential as a biochemical probe or inhibitor could be explored further to understand biological systems at the molecular level .
Environmental Research
Environmental research may benefit from the use of 2,4,6-Trimethylbenzonitrile N-oxide in studying pollution degradation processes. Its chemical properties could make it a candidate for tracing the breakdown of organic pollutants or serving as a model compound in simulation studies. Understanding its behavior in the environment can help in assessing the fate of similar compounds .
Safety and Hazards
properties
IUPAC Name |
2,4,6-trimethylbenzonitrile oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-4-8(2)10(6-11-12)9(3)5-7/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILPALOUYKHPKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C#[N+][O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183277 | |
Record name | 2,4,6-Trimethylbenzonitrile, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2904-57-6 | |
Record name | 2,4,6-Trimethylbenzonitrile, N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002904576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesitonitrile oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-Trimethylbenzonitrile, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trimethylbenzonitrile N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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